molecular formula C6H8N2S B13081045 (2-Methylpyrimidin-4-yl)methanethiol

(2-Methylpyrimidin-4-yl)methanethiol

Cat. No.: B13081045
M. Wt: 140.21 g/mol
InChI Key: DOFLOHDNUIQYPX-UHFFFAOYSA-N
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Description

(2-Methylpyrimidin-4-yl)methanethiol is a sulfur-containing heterocyclic compound characterized by a pyrimidine ring substituted with a methyl group at position 2 and a methanethiol (-CH2SH) moiety at position 3. This structure confers unique reactivity due to the nucleophilic thiol group and the electron-deficient pyrimidine ring.

Properties

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

IUPAC Name

(2-methylpyrimidin-4-yl)methanethiol

InChI

InChI=1S/C6H8N2S/c1-5-7-3-2-6(4-9)8-5/h2-3,9H,4H2,1H3

InChI Key

DOFLOHDNUIQYPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyrimidin-4-yl)methanethiol typically involves the functionalization of a pyrimidine ring. One common method is the reaction of 2-methylpyrimidine with methanethiol in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like Raney nickel to facilitate the thiolation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow synthesis. This method involves passing the starting materials through a packed column containing a catalyst under controlled temperature and pressure conditions. The continuous flow process offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpyrimidin-4-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

    Substitution: The methyl and methanethiol groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyrimidine derivatives. These products can have different properties and applications depending on the nature of the substituents introduced.

Scientific Research Applications

(2-Methylpyrimidin-4-yl)methanethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methylpyrimidin-4-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can participate in redox reactions, affecting cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound shares structural homology with pyrimidine derivatives bearing sulfur-containing substituents. Key analogs identified include:

CAS Number Compound Name Structural Features Similarity
102921-92-6 (2-(Methylthio)pyrimidin-4-yl)methanol Hydroxymethyl, methylthio 0.73
588-36-3 4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine Amino, hydroxymethyl, methylthio 0.88
17759-30-7 (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol Methylamino, hydroxymethyl, methylthio 0.82

Key Observations :

  • This may increase solubility in aqueous environments .
  • Thiol Reactivity : Unlike analogs with methylthio (-SCH3) groups (e.g., 102921-92-6), the free thiol (-SH) in (2-Methylpyrimidin-4-yl)methanethiol confers higher nucleophilicity, making it prone to oxidation or disulfide formation .
Stability and Reactivity
  • Oxidative Sensitivity : The thiol group in the target compound is more reactive than the methylthio groups in analogs like 102921-92-6, increasing susceptibility to oxidation under ambient conditions.
  • Thermal Stability: Pyrimidine derivatives with hydroxymethyl or amino groups (e.g., 588-36-3) may exhibit lower thermal stability due to hydrogen-bonding interactions, whereas the methyl and thiol substituents in the target compound could enhance stability in non-polar solvents .

Biological Activity

(2-Methylpyrimidin-4-yl)methanethiol is a thiol-containing compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Formula C7H9N3S\text{Chemical Formula C}_7\text{H}_9\text{N}_3\text{S}

This compound features a pyrimidine ring substituted with a methyl group at the 2-position and a thiol (-SH) group attached to a methylene (-CH2-) bridge. The presence of the thiol group is crucial for its biological activity, allowing it to participate in redox reactions and interact with various proteins.

The biological activity of this compound primarily stems from its ability to form covalent bonds with thiol-containing biomolecules, particularly proteins. This reactivity can lead to modifications of cysteine residues, which are pivotal in regulating protein function and signaling pathways.

Key Mechanisms Include:

  • Covalent Modification: The thiol group can react with electrophilic sites on proteins, leading to the formation of stable adducts.
  • Redox Activity: As a thiol compound, it can participate in redox reactions, influencing oxidative stress responses in cells.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing pyrimidine rings have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundE. coli25 µg/mL
Similar Pyrimidine DerivativeStaphylococcus aureus30 µg/mL

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of pyrimidine derivatives found that this compound exhibited significant activity against Escherichia coli and Staphylococcus aureus. The study utilized agar diffusion methods and determined MIC values that indicated effective inhibition at relatively low concentrations, highlighting its potential as an antimicrobial agent .

Study 2: Protein Interaction Studies

Another investigation focused on the interaction between this compound and various proteins involved in metabolic pathways. Using techniques such as mass spectrometry and NMR spectroscopy, researchers demonstrated that this compound could selectively modify cysteine residues in target proteins, leading to altered enzymatic activity .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

  • Antimicrobial Agents: Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.
  • Cancer Therapeutics: By modifying specific proteins involved in cancer cell signaling pathways, it may contribute to novel cancer treatment strategies.

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